molecular formula C11H12N2O3 B6205556 ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1901753-58-9

ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B6205556
CAS No.: 1901753-58-9
M. Wt: 220.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate, also known as ethyl 7-HMIP, is an important organic compound used in a variety of scientific applications. It is a derivative of imidazo[1,2-a]pyridine-2-carboxylic acid, an intermediate in the synthesis of a variety of drugs, and has been used as a building block for synthesizing other compounds. Ethyl 7-HMIP is a useful tool for scientists, as it is a versatile compound with a wide range of applications.

Scientific Research Applications

Ethyl 7-HMIP is a versatile compound with a wide range of applications in scientific research. It has been used as a building block for synthesizing other compounds, such as drugs and dyes. It has also been used as a starting material for the synthesis of a variety of other compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. Additionally, ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate 7-HMIP has been used in the synthesis of a variety of bioactive compounds, such as antibiotics and anti-cancer agents.

Mechanism of Action

The mechanism of action of ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate 7-HMIP is not well understood. However, it is believed that the compound acts as a proton acceptor, forming a complex with the protonated species. This complex is then reduced to form the desired product. Additionally, the compound has been shown to form a complex with other molecules, such as those found in the environment, which can affect its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 7-HMIP are not well understood. However, it is believed that the compound may have a variety of effects on the body, including anti-inflammatory, anti-bacterial, and anti-cancer activities. Additionally, the compound has been shown to have a protective effect against oxidative stress and to have an inhibitory effect on the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate 7-HMIP in laboratory experiments offers several advantages, such as its low cost and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use, such as its low solubility in water and the need for strict temperature control during the reaction.

Future Directions

There are many potential future directions for research involving ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate 7-HMIP. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, research could be conducted into the use of this compound 7-HMIP in the synthesis of other compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. Finally, research could be conducted into the use of this compound 7-HMIP as a building block for the synthesis of other compounds, such as drugs and dyes.

Synthesis Methods

Ethyl 7-HMIP can be synthesized in several different ways. One method involves the reaction of ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate imidazole-2-carboxylate with hydroxymethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylateation reagents, such as formaldehyde or formic acid. The reaction yields this compound 7-HMIP as the major product, with minor amounts of other products. The reaction is typically carried out in aqueous media at temperatures below 50°C.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate involves the reaction of 2-aminopyridine with formaldehyde to form 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carbaldehyde, which is then reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "2-aminopyridine", "formaldehyde", "ethyl chloroformate" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carbaldehyde.", "Step 2: The resulting aldehyde is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

1901753-58-9

Molecular Formula

C11H12N2O3

Molecular Weight

220.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.